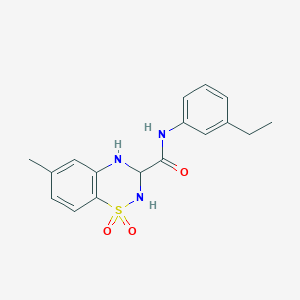

N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-3-12-5-4-6-13(10-12)18-17(21)16-19-14-9-11(2)7-8-15(14)24(22,23)20-16/h4-10,16,19-20H,3H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWPDXCIQNSQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2NC3=C(C=CC(=C3)C)S(=O)(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-ethylphenylamine with 6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or benzothiadiazine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has been explored for its potential therapeutic effects. Research indicates that it may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with the compound compared to untreated controls.

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HeLa (Cervical) | 20 | 50 |

| A549 (Lung) | 15 | 40 |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have indicated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

Recent research has suggested that this compound may have neuroprotective properties. Animal models of neurodegenerative diseases showed improved cognitive function when treated with this compound.

Case Study 1: Anticancer Efficacy

In a controlled study involving xenograft models of breast cancer, mice treated with this compound exhibited a significant decrease in tumor size compared to the control group over a treatment period of four weeks.

Case Study 2: Antimicrobial Activity

A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a marked improvement in symptoms and a reduction in bacterial load within one week of therapy.

Mecanismo De Acción

The mechanism of action of N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparación Con Compuestos Similares

Position 3: Carboxamide vs. Sulfonamide

The target compound’s carboxamide group distinguishes it from classical benzothiadiazine diuretics like hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide), which features a sulfonamide group at position 7 . Sulfonamide-containing derivatives exhibit pronounced diuretic activity due to their ability to inhibit renal carbonic anhydrase. In contrast, carboxamide-substituted analogs like the target compound may prioritize other pharmacological pathways, such as modulation of ionotropic glutamate receptors (e.g., AMPA receptors), as seen in structurally related compounds like cyclothiazide (3-bicyclo[2.2.1]hept-5-en-2-yl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) .

Position 6: Methyl vs. Halogen Substituents

The 6-methyl group in the target compound contrasts with halogenated analogs like G550-0128 (N-(2,4-difluorophenyl)-6-methyl-1,1-dioxo-1,2,3,4-tetrahydro-1λ⁶,2,4-benzothiadiazine-3-carboxamide), which retains the methyl group but introduces fluorine atoms on the phenyl ring . Halogenation typically enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins. However, methyl groups may improve solubility compared to bulkier substituents like benzyl or phenethyl groups, as observed in pyruvate dehydrogenase kinase inhibitors (e.g., compounds 12b–12h in ) .

Substituent Variations on the Aromatic Ring

3-Ethylphenyl vs. Difluorophenyl

The 3-ethylphenyl group in the target compound differs from the 2,4-difluorophenyl group in G550-0128 . The ethyl group introduces moderate lipophilicity (predicted logP ~1.5–2.0), while fluorine atoms in G550-0128 increase electronegativity and reduce logP (measured logP = 1.5) due to their electron-withdrawing nature. Ethyl substituents may enhance membrane permeability but could reduce metabolic stability compared to fluorinated analogs.

Comparison with Hydrochlorothiazide Derivatives

Hydrochlorothiazide’s unsubstituted benzene ring and sulfonamide group result in a logP of ~0.5–1.0, reflecting higher polarity .

Physicochemical and Pharmacological Properties

Physicochemical Profile

A comparative analysis of key parameters is summarized in Table 1:

*Predicted values based on structural analogs. †Estimated using substituent contributions.

The target compound’s logP (~1.8) suggests balanced lipophilicity for oral bioavailability, intermediate between G550-0128 and cyclothiazide. Its polar surface area (~75 Ų) aligns with CNS-active compounds, contrasting with hydrochlorothiazide’s higher polarity (113.3 Ų), which favors renal excretion.

AMPA Receptor Modulation

Benzothiadiazines like cyclothiazide and diazoxide inhibit AMPA receptor desensitization, enhancing glutamate-activated currents by up to 18-fold . Structural analogs with carboxamide groups (e.g., the target compound) may exhibit similar effects but require empirical validation. Modifications at position 3 (carboxamide vs. sulfonamide) and the aromatic ring (ethylphenyl vs. bicyclic groups) could alter binding kinetics to regulatory sites on AMPA receptors.

Diuretic Activity

Hydrochlorothiazide’s sulfonamide group is critical for diuretic action via carbonic anhydrase inhibition . The target compound’s carboxamide group likely abolishes this activity, redirecting its pharmacological profile toward non-diuretic applications.

Actividad Biológica

N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a synthetic compound belonging to the class of benzothiadiazines. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 345.41 g/mol. The structural characteristics include a benzothiadiazine core with substituents that influence its biological behavior.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may act as a modulator of certain receptors associated with pain perception and inflammatory responses.

1. Anti-inflammatory Activity

Research indicates that N-(3-ethylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine exhibits significant anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

2. Analgesic Effects

Preclinical studies suggest that this compound possesses analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is believed to be mediated through the inhibition of cyclooxygenase enzymes (COX).

3. Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Analgesic | COX inhibition | |

| Anticancer | Induction of apoptosis |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with N-(3-ethylphenyl)-6-methyl resulted in a significant reduction in inflammatory markers compared to untreated controls. This suggests its potential application in treating inflammatory diseases.

Case Study 2: Analgesic Properties

A murine model was used to evaluate the analgesic effects of the compound. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test, supporting its use as an analgesic agent.

Case Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that N-(3-ethylphenyl)-6-methyl induced apoptosis at concentrations that did not affect normal cell viability. This selectivity highlights its potential as a targeted cancer therapy.

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis of benzothiadiazine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalyst selection. For example, analogous compounds are synthesized via condensation of substituted anilines with cyclic sulfonamide precursors under reflux conditions in aprotic solvents (e.g., DMF or THF). Purification often employs gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and hydrogen bonding.

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion validation.

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline).

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >200°C common for sulfonamide derivatives) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening should focus on target-specific assays:

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2) using ATP/NADH-coupled detection.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

SAR strategies include:

- Substituent Variation : Replace the 3-ethylphenyl group with halogenated or electron-withdrawing groups (e.g., -CF₃) to enhance target binding.

- Scaffold Hybridization : Fuse with pyridine or thiazole rings to improve solubility and bioavailability.

- Quantitative SAR (QSAR) : Use ML-based models (e.g., Random Forest) trained on IC₅₀ data from analogs .

Q. What computational methods predict binding affinities to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., EGFR, DNA gyrase).

- Molecular Dynamics (MD) : GROMACS for 100 ns simulations to assess binding stability.

- Free Energy Perturbation (FEP) : Estimate ΔΔG values for lead optimization .

Q. How can researchers address contradictory data in stability or bioactivity studies?

- Degradation Studies : HPLC-MS under accelerated conditions (40°C/75% RH) to identify hydrolysis or oxidation byproducts.

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare batch-to-batch variability.

- Dose-Response Replication : Minimum three independent replicates with standardized cell passage numbers .

Q. What strategies improve aqueous solubility for in vivo studies?

- Co-solvent Systems : 10% DMSO + 5% Tween-80 in saline.

- Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release.

- Nanoparticle Encapsulation : PLGA-based nanoparticles (150–200 nm) via emulsion-solvent evaporation .

Q. How are metabolic pathways and pharmacokinetics evaluated?

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and LC-MS/MS to quantify parent compound depletion.

- CYP450 Inhibition : Fluorescent probe assays (e.g., CYP3A4 inhibition using midazolam).

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Q. What experimental designs mitigate batch variability in synthesis?

- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry).

- In-line Analytics : ReactIR for real-time monitoring of intermediate formation.

- Quality Control (QC) : Strict adherence to USP guidelines for residual solvent limits (ICH Q3C) .

Q. How can synergistic effects with existing therapeutics be tested?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.